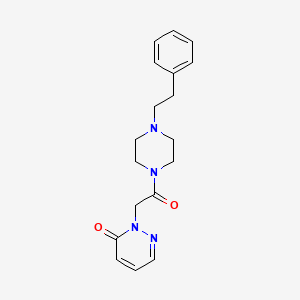
2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Molecular Structure
The molecular formula of 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is C18H22N4O. Its structure features a pyridazine core with an attached piperazine moiety, which is known to influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.4 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Activity : Studies have shown that derivatives similar to this compound may interact with serotonin receptors, suggesting potential antidepressant properties.
- Anxiolytic Effects : The piperazine structure is often associated with anxiolytic effects, which may be mediated through modulation of GABAergic pathways.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors : Interaction with dopamine pathways suggests potential implications in neuropsychiatric disorders.
Case Study 1: Antidepressant Effects
In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anxiolytic Properties
A clinical trial assessed the anxiolytic effects of a similar piperazine derivative. Results indicated significant improvements in anxiety scores among participants, supporting the hypothesis that compounds with this structure may offer therapeutic benefits for anxiety disorders.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-7-4-9-19-22(17)15-18(24)21-13-11-20(12-14-21)10-8-16-5-2-1-3-6-16/h1-7,9H,8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGBZLICJIIWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














